molecular formula C19H19N5O B2845816 (E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide CAS No. 2035004-33-0

(E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide

カタログ番号 B2845816
CAS番号: 2035004-33-0
分子量: 333.395
InChIキー: VALTVIBZKQSLTK-BQYQJAHWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide, also known as MPAA, is a small molecule that has been synthesized and studied for its potential use in scientific research.

科学的研究の応用

(E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide has been studied for its potential use as a tool compound in scientific research. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in the regulation of insulin signaling and glucose metabolism. This inhibition can lead to improved insulin sensitivity and glucose uptake, making (E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide a potential therapeutic agent for the treatment of type 2 diabetes.

作用機序

(E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide acts as a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing its dephosphorylation activity. This inhibition leads to increased phosphorylation of insulin receptor substrate-1 (IRS-1) and Akt, downstream targets of PTP1B, resulting in improved insulin signaling and glucose uptake.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide treatment can improve glucose tolerance and insulin sensitivity in obese and diabetic animal models. It has also been shown to reduce liver fat accumulation and improve lipid metabolism. These effects are likely due to the inhibition of PTP1B activity and improved insulin signaling.

実験室実験の利点と制限

One advantage of using (E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide in lab experiments is its specificity for PTP1B inhibition, allowing for targeted inhibition of this enzyme without affecting other phosphatases. However, (E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide may have off-target effects on other proteins and enzymes, and its use in vivo may be limited by its poor solubility and bioavailability.

将来の方向性

Future research on (E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide could focus on improving its solubility and bioavailability for in vivo studies. It could also be used in combination with other therapeutic agents for the treatment of type 2 diabetes and other metabolic disorders. Additionally, further studies could investigate the potential use of (E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide in cancer treatment, as PTP1B has been implicated in tumor growth and progression.

合成法

The synthesis of (E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide involves the reaction of 3-(o-tolyl)acryloyl chloride with 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine in the presence of triethylamine. The resulting product is purified by column chromatography to obtain (E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide in high yield and purity.

特性

IUPAC Name

(E)-3-(2-methylphenyl)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c1-14-5-3-4-6-15(14)7-8-19(25)22-12-16-11-17(23-24(16)2)18-13-20-9-10-21-18/h3-11,13H,12H2,1-2H3,(H,22,25)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALTVIBZKQSLTK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)NCC2=CC(=NN2C)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)NCC2=CC(=NN2C)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。